2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
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Overview
Description
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a complex organic compound characterized by the presence of pyridine and pyrimidine rings, along with trifluoromethyl and benzylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl groups into the molecule. These reactions often require specific catalysts and conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and benzylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and pyrimidine rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)-4-(trifluoromethyl)pyrimidine: Lacks the benzylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine: Lacks the pyridinyl group, affecting its biological activity and applications.
Uniqueness
The presence of both trifluoromethyl and benzylsulfanyl groups in 2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine makes it unique compared to similar compounds. These groups contribute to its enhanced stability, reactivity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-pyridin-2-yl-4-(trifluoromethyl)-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3S/c19-17(20,21)12-5-3-4-11(8-12)10-28-15-9-14(18(22,23)24)26-16(27-15)13-6-1-2-7-25-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRXEPQNUNSIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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